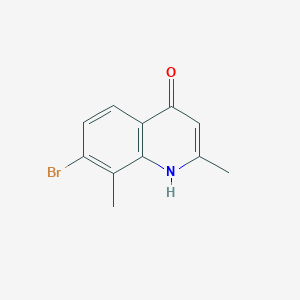

7-Bromo-2,8-dimethyl-4-hydroxyquinoline

Description

Significance of Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of pharmaceuticals and other bioactive compounds. Current time information in Pasuruan, ID.biointerfaceresearch.com Its structural rigidity and ability to interact with a wide range of biological targets have made it a versatile starting point for drug design. nih.gov Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. benthamscience.com The presence of the quinoline nucleus in both natural products and synthetic drugs underscores its importance in medicinal chemistry. scispace.com Researchers are continually exploring new methods for the synthesis and functionalization of the quinoline ring to expand the chemical space and enhance the pharmacological profiles of its derivatives. rsc.org

Overview of 4-Hydroxyquinoline (B1666331) Core Structure and its Derivatives in Medicinal Chemistry

Within the broader family of quinolines, derivatives featuring a hydroxyl group at the 4-position, known as 4-hydroxyquinolines or 4-quinolones, represent a particularly significant subclass. nih.gov This core structure is integral to numerous compounds with diverse biological effects. chemrxiv.org The 4-hydroxyquinoline moiety is a key component in a variety of antibacterial agents and has been investigated for its potential in treating a range of diseases. chemicalbook.com The tautomeric nature of the 4-hydroxyquinoline system, existing in equilibrium with its 4-quinolone form, contributes to its unique chemical properties and biological activity. The development of synthetic methodologies to access a wide array of substituted 4-hydroxyquinolines is an active area of research, aiming to generate novel compounds with improved therapeutic potential. nih.gov

Research Context of Halogenated and Alkylated Hydroxyquinolines

The introduction of halogen atoms and alkyl groups onto the hydroxyquinoline scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent compound. Halogenation, particularly with bromine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the electronic effects of halogens can influence the binding affinity of the compound to its biological target. Several bromo-quinoline derivatives have been investigated for their potent biological activities, including anticancer effects. nih.gov

Alkylation, the addition of alkyl groups, can also significantly impact a molecule's properties. Methyl groups, for instance, can affect the metabolic stability of a compound and provide steric bulk that may lead to more selective interactions with target proteins. The combination of halogen and alkyl substituents on a 4-hydroxyquinoline core can therefore lead to compounds with unique and potentially enhanced biological profiles. Research into alkyl-4-quinolones has revealed their roles in bacterial communication and their potential as antimicrobial and antimalarial agents. mdpi.com

Rationale for Investigating 7-Bromo-2,8-dimethyl-4-hydroxyquinoline

The specific substitution pattern of this compound suggests a deliberate design to combine the beneficial attributes of its constituent functional groups. The rationale for investigating this particular compound is rooted in the established biological significance of its structural components:

The 4-Hydroxyquinoline Core: Provides a proven pharmacophore with a wide range of potential biological activities. chemrxiv.org

The 7-Bromo Substituent: The bromine atom at the 7-position is expected to modulate the electronic properties and lipophilicity of the molecule, which could enhance its biological activity and cellular uptake. nih.gov

The 2,8-Dimethyl Substitution: The methyl groups at the 2 and 8 positions can influence the compound's conformation and metabolic stability. The C-8 functionalization of quinolines is a key area of synthetic exploration to create diverse derivatives. rsc.org

The synthesis and study of this compound are therefore driven by the hypothesis that this specific combination of substituents on the privileged 4-hydroxyquinoline scaffold could result in a novel compound with significant and potentially selective biological activity, worthy of further investigation in drug discovery programs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMQLNRKZDXRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670971 | |

| Record name | 7-Bromo-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-80-6 | |

| Record name | 7-Bromo-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189106-80-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 7 Bromo 2,8 Dimethyl 4 Hydroxyquinoline and Analogues

Direct Synthetic Routes to 4-Hydroxyquinoline (B1666331) Derivatives

The formation of the 4-hydroxyquinoline (or quinolin-4-one) nucleus is achievable through several classical named reactions. These methods typically involve the condensation and subsequent cyclization of aniline (B41778) precursors with carbonyl compounds.

The Skraup synthesis is a fundamental method for producing quinolines, traditionally involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comwikipedia.org The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline (B57606) ring. pharmaguideline.com While the classic Skraup reaction does not directly produce 4-hydroxyquinolines, its versatility allows for the use of substituted anilines, which can be precursors to the target structure. pharmaguideline.comgoogle.com However, the harsh, often violent, reaction conditions can limit its applicability for sensitive substrates. wikipedia.orgresearchgate.net

The Friedländer synthesis provides a more direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). organicreactions.orgrsc.orgwikipedia.org This acid- or base-catalyzed condensation followed by cyclodehydration is a modular approach. rsc.orgresearchgate.net To adapt this method for 4-hydroxyquinoline synthesis, a variation known as the Niementowski reaction can be employed, which uses an anthranilic acid as the starting material, leading to a 4-hydroxyquinoline derivative. organicreactions.orgresearchgate.net

| Reaction | Starting Materials | Key Features | Relevance to 4-Hydroxyquinolines |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms the basic quinoline skeleton; often harsh conditions. wikipedia.orgresearchgate.net | Indirect; requires appropriately substituted anilines and subsequent functional group manipulation. |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl Compound | Modular and catalyzed by acid or base. rsc.orgwikipedia.org | Adaptable via related reactions like the Niementowski synthesis, which uses anthranilic acids to yield 4-hydroxyquinolines. organicreactions.orgresearchgate.net |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | Specifically yields quinolin-4-ones through thermal or acid catalysis. pharmaguideline.comfly-chem.com | A primary and direct method for synthesizing the 4-hydroxyquinoline core. |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | A sequence of condensation, cyclization, hydrolysis, and decarboxylation to give 4-hydroxyquinolines. rsc.orgfly-chem.com | A key, direct method for accessing the 4-hydroxyquinoline scaffold. |

Beyond the Skraup and Friedländer reactions, other condensation strategies are highly effective for generating the 4-hydroxyquinoline core.

The Conrad-Limpach synthesis is one of the most direct and widely used methods. It involves the reaction of anilines with β-ketoesters, such as ethyl acetoacetate. pharmaguideline.com The reaction pathway can be temperature-dependent; lower temperatures favor the formation of a β-amino acrylate, which upon cyclization, yields a 4-quinolone (4-hydroxyquinoline). pharmaguideline.comnih.gov

Similarly, the Gould-Jacobs reaction is a powerful tool for building this scaffold. The process starts with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to produce a 4-hydroxyquinoline-3-carboxylate ester. rsc.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. fly-chem.com

The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone under acidic conditions. rsc.orgwikipedia.org This method typically results in 2,4-disubstituted quinolines, providing a direct route for introducing substituents at the 2-position, such as one of the methyl groups in the target compound. iipseries.org

Regioselective Bromination Techniques for Quinoline Systems

With the quinoline core constructed, the introduction of a bromine atom at a specific position is a critical step. The electronic properties of the existing substituents, particularly the activating hydroxyl group, play a decisive role in directing the electrophilic substitution.

The bromination of substituted quinolines, especially hydroxyquinolines, has been the subject of detailed investigation to optimize yields and achieve regioselectivity. acgpubs.orgresearchgate.net Studies on 8-hydroxyquinoline (B1678124) (8-HQ) show that bromination can lead to a mixture of mono- and di-bromo derivatives. researchgate.netacgpubs.org The reaction of 8-HQ with molecular bromine (Br₂) can yield 5-bromo, 7-bromo, and 5,7-dibromo-8-hydroxyquinoline, with the product distribution being highly dependent on the reaction conditions. acgpubs.orgacgpubs.org The strong activating effect of the hydroxyl group directs electrophilic attack to the 5 and 7 positions of the quinoline ring.

Achieving selective bromination requires careful control over reagents, stoichiometry, solvent, and temperature. Research has demonstrated that the choice of solvent (e.g., chloroform (B151607), acetonitrile, acetic acid) and the equivalents of the brominating agent are critical factors influencing the outcome. acgpubs.orgresearchgate.net For instance, treating 8-hydroxyquinoline with two equivalents of bromine in chloroform can produce 5,7-dibromo-8-hydroxyquinoline in excellent yield. nih.govmdpi.com To obtain a mono-brominated product like the 7-bromo derivative, conditions must be fine-tuned, often involving lower temperatures and a controlled stoichiometry of the brominating agent. acgpubs.org

The table below summarizes findings from a reinvestigation of the bromination of 8-hydroxyquinoline (2a), highlighting the influence of reaction conditions on product distribution. researchgate.netacgpubs.org

| Entry | Substrate | Reagent (Equivalents) | Solvent | Temperature | Product(s) and Ratio/Yield |

| 1 | 8-Hydroxyquinoline (2a) | Br₂ (1.5 eq) | CH₃CN | 0 °C | Mixture of 5,7-dibromo-8-HQ (3a) and 7-bromo-8-HQ (3d) |

| 2 | 8-Hydroxyquinoline (2a) | Br₂ (2.1 eq) | CHCl₃ | Room Temp. | 5,7-dibromo-8-HQ (3a) (90% yield) |

| 3 | 8-Aminoquinoline (2c) | Br₂ (1.5 eq) | CH₂Cl₂ | Room Temp. | Mixture of 5,7-dibromo-8-AQ (3c) and 5-bromo-8-AQ (3e) (42:58 ratio) |

| 4 | 8-Methoxyquinoline (2b) | Br₂ (1.1 eq) | CCl₄ | 24 °C | 5-bromo-8-methoxyquinoline (3f) (sole product) |

Data sourced from studies by Ökten et al. researchgate.netacgpubs.org

These findings underscore that the directing effects of the substituent at position 8, combined with precise reaction control, are paramount for achieving regioselective bromination on the quinoline scaffold.

Introduction of Methyl Substituents in the Quinoline Ring System

The incorporation of methyl groups at the 2- and 8-positions of the quinoline ring can be accomplished through two primary strategies: building the ring from methylated precursors or by direct C-H methylation of a pre-formed quinoline ring.

The most straightforward approach is to utilize methylated starting materials in one of the classical quinoline syntheses. For example, to obtain the 2,8-dimethyl substitution pattern, a Combes or Friedländer synthesis could be employed. The Combes synthesis, reacting a methylated aniline (e.g., 2-methylaniline) with a β-diketone, can install a methyl group at the 2-position. iipseries.org Similarly, using a methylated aniline in a Skraup or Conrad-Limpach reaction would place the methyl group on the benzene (B151609) portion of the quinoline ring. ontosight.ai The presence of a methyl group can also influence the reactivity and direct subsequent electrophilic substitutions. numberanalytics.com

Direct C-H methylation of the quinoline ring is a more modern but often challenging approach. biu.ac.il Recent advances have explored various methods, including radical processes using peroxides as a methyl source. researchgate.net These methods offer alternative routes but may require optimization to achieve the desired regioselectivity, especially in the presence of multiple activating or deactivating groups. researchgate.net For a complex molecule like 7-Bromo-2,8-dimethyl-4-hydroxyquinoline, a convergent synthesis using appropriately methylated precursors in a reaction like the Conrad-Limpach or Combes synthesis would likely be the most efficient and controllable strategy.

Strategies for Dimethylation at C-2 and C-8 Positions

The introduction of methyl groups at the C-2 and C-8 positions of the quinoline ring can be achieved through various synthetic strategies, often by selecting appropriately substituted precursors in classical quinoline syntheses.

One of the most prominent methods for constructing the 4-hydroxyquinoline core is the Conrad-Limpach synthesis , which involves the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com To achieve the desired 2,8-dimethyl substitution pattern, a suitably substituted aniline, namely 2-methylaniline, would be reacted with a β-ketoester like ethyl acetoacetate. The initial condensation typically occurs at lower temperatures to form an enamine intermediate, which is then cyclized at high temperatures to yield the 4-hydroxyquinoline. The methyl group at the C-2 position is derived from the β-ketoester, while the methyl group at the C-8 position originates from the aniline precursor.

Another classical approach is the Knorr quinoline synthesis , which converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) under acidic conditions. wikipedia.orgsynarchive.com By starting with an N-(2-methylphenyl)acetoacetamide, cyclization in the presence of a strong acid such as sulfuric acid can lead to the formation of the corresponding 2-hydroxyquinoline. While this method primarily yields 2-hydroxyquinolines, variations in reaction conditions can sometimes favor the formation of 4-hydroxyquinoline isomers. wikipedia.org

The Doebner-von Miller reaction provides another route, which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. To obtain the 2,8-dimethyl substitution, 2-methylaniline could be reacted with an α,β-unsaturated ketone like methyl vinyl ketone. This reaction proceeds through a series of steps including Michael addition and electrophilic aromatic substitution to form the quinoline ring.

Modern synthetic methods may also employ transition-metal-catalyzed C-H activation strategies to introduce methyl groups onto a pre-formed quinoline scaffold, although this is often more challenging for achieving specific regioselectivity. mdpi.com

| Synthetic Method | Precursors | Key Features |

|---|---|---|

| Conrad-Limpach Synthesis | 2-Methylaniline and a β-ketoester (e.g., ethyl acetoacetate) | Direct formation of the 4-hydroxyquinoline core. wikipedia.orgjptcp.com |

| Knorr Quinoline Synthesis | N-(2-methylphenyl)acetoacetamide | Primarily yields 2-hydroxyquinolines, but can be adapted. wikipedia.orgsynarchive.com |

| Doebner-von Miller Reaction | 2-Methylaniline and an α,β-unsaturated ketone | Versatile method for quinoline synthesis. jptcp.com |

Derivatization and Functionalization Approaches for this compound

The presence of a bromine atom and a hydroxyl group on the quinoline ring of this compound opens up numerous avenues for further chemical modifications.

The 4-hydroxy group of the quinoline ring exists in tautomeric equilibrium with its 4-quinolone form. wikipedia.org This hydroxyl group can undergo various reactions typical of phenols. For instance, it can be alkylated to form ethers or acylated to form esters. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

The hydroxyl group also directs electrophilic substitution on the quinoline ring, although the existing substitution pattern largely determines the outcome of such reactions. Furthermore, the hydroxyl group can be converted to other functional groups. For example, treatment with phosphoryl chloride can convert the 4-hydroxyquinoline to a 4-chloroquinoline, which is a versatile intermediate for nucleophilic substitution reactions.

The Mannich reaction is another valuable method for the functionalization of hydroxyquinolines, allowing for the introduction of aminomethyl groups. nih.govmdpi.com This reaction involves the condensation of the 4-hydroxyquinoline with an aldehyde (like formaldehyde) and a primary or secondary amine. nih.govmdpi.com

The bromine atom at the C-7 position is a key handle for a wide range of cross-coupling reactions, enabling the introduction of diverse substituents. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting the bromoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgwikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of aryl, heteroaryl, alkyl, and alkenyl substituents at the C-7 position. researchgate.netnih.govorganic-chemistry.org

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com By reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a base, a variety of amino-substituted quinolines can be synthesized. libretexts.orgorganic-chemistry.orgyoutube.com This reaction has broad applicability and is a cornerstone of modern synthetic organic chemistry for the preparation of arylamines. wikipedia.orgorganic-chemistry.org

Other transition-metal-catalyzed reactions, such as the Heck reaction (for introducing alkenyl groups) and Sonogashira coupling (for introducing alkynyl groups), can also be employed to functionalize the C-7 position. Additionally, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this often requires harsh reaction conditions or activation of the quinoline ring.

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron reagent, Pd catalyst, base | Aryl, heteroaryl, alkyl, alkenyl rsc.orgwikipedia.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group wikipedia.orgyoutube.com |

| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| Etherification | Alkyl halide, base | Alkoxy group |

| Mannich Reaction | Aldehyde, amine | Aminomethyl group nih.govmdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the precise location of each atom and the connectivity between them can be determined.

Proton (¹H) NMR Spectral Analysis for Positional Assignments

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For 7-Bromo-2,8-dimethyl-4-hydroxyquinoline, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The expected chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom in the quinoline (B57606) ring, as well as the electron-donating effect of the hydroxyl and methyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.3 | s |

| H-5 | ~7.8 | d |

| H-6 | ~7.5 | d |

| 2-CH₃ | ~2.5 | s |

| 8-CH₃ | ~2.7 | s |

The proton at the C-3 position is expected to appear as a singlet due to the absence of adjacent protons.

The protons at C-5 and C-6 on the benzene (B151609) ring will likely appear as doublets, coupling with each other.

The two methyl groups at positions C-2 and C-8 are predicted to be singlets as they have no neighboring protons to couple with.

The hydroxyl proton at C-4 is expected to be a broad singlet and may exchange with deuterium (B1214612) in a D₂O shake experiment.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

The predicted ¹³C NMR spectrum of this compound would show eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The chemical shifts would be influenced by the nature of the substituents on the quinoline ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~125 |

| C-6 | ~130 |

| C-7 | ~118 |

| C-8 | ~135 |

| C-8a | ~148 |

| 2-CH₃ | ~20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the H-5 and H-6 protons, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra. For example, the signal for the C-3 carbon would show a correlation with the H-3 proton.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the protons of the 2-CH₃ group would be expected to show correlations to the C-2 and C-3 carbons, while the protons of the 8-CH₃ group would show correlations to C-7, C-8, and C-8a.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide information about the structure of a molecule through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₀BrNO), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z ([M+H]⁺) for C₁₁H₁₁⁷⁹BrNO⁺ | Calculated m/z ([M+H]⁺) for C₁₁H₁₁⁸¹BrNO⁺ |

|---|

The observation of this isotopic pattern in the mass spectrum would be strong evidence for the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for identifying any volatile impurities or byproducts.

In a GC-MS analysis of a sample of this compound, the compound would first be separated from any other volatile components on a GC column. The retention time of the peak corresponding to the target compound would be a characteristic property under a given set of GC conditions. As the compound elutes from the GC column, it would enter the mass spectrometer, and a mass spectrum would be recorded. This would allow for the confirmation of the molecular weight of the compound in the main peak and the identification of any impurities based on their mass spectra and retention times.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical analytical technique for identifying the functional groups present in a molecule by measuring the interaction of the molecule with infrared radiation.

A comprehensive search for Fourier Transform Infrared (FTIR) spectroscopic data for this compound did not yield specific experimental or theoretical data. While FTIR studies on related quinoline derivatives are available, providing general spectral regions for common functional groups, no detailed vibrational frequency assignments for the title compound have been published in the available scientific literature. Therefore, a data table of its specific FTIR peaks cannot be provided at this time.

X-ray Diffraction Analysis

Despite a thorough search for crystallographic data, no published single-crystal X-ray diffraction studies for this compound were found. Consequently, critical data such as unit cell dimensions, space group, and specific atomic coordinates for this compound are not available in the existing scientific literature. Without this experimental data, a detailed analysis of its solid-state molecular structure, including bond lengths and angles, cannot be presented.

Computational and Theoretical Investigations of 7 Bromo 2,8 Dimethyl 4 Hydroxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and reactivity at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely used to calculate various molecular properties and reactivity descriptors that help in predicting the chemical behavior of molecules. nih.gov

For a molecule like 7-Bromo-2,8-dimethyl-4-hydroxyquinoline, DFT calculations can elucidate its electronic properties and predict its reactivity. Global reactivity descriptors are derived from the conceptual framework of DFT and provide a quantitative measure of a molecule's stability and reactivity. nih.gov Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large energy gap between the highest occupied and lowest unoccupied molecular orbitals are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a change in its electron number.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors are calculated using the energies of the frontier molecular orbitals. arabjchem.org While specific calculated values for this compound are not present in the available literature, a representative dataset based on similar quinoline (B57606) derivatives illustrates the typical output of such an analysis.

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT Note: The following values are exemplary and based on typical results for substituted quinoline derivatives, as specific computational data for the target compound is not available in the cited literature.

| Descriptor | Symbol | Formula | Exemplary Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 6.15 |

| Electron Affinity | A | -ELUMO | 1.45 |

| Electronegativity | χ | (I+A)/2 | 3.80 |

| Chemical Hardness | η | (I-A)/2 | 2.35 |

| Chemical Softness | S | 1/(2η) | 0.21 |

| Electrophilicity Index | ω | χ2/(2η) | 3.07 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons, while the LUMO's energy relates to the electron affinity and the ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level. nih.gov

DFT calculations are highly effective for determining the energies and spatial distributions of the HOMO and LUMO. For this compound, the HOMO would likely be distributed over the electron-rich quinoline ring system, particularly the phenol (B47542) moiety, while the LUMO would also be delocalized across the aromatic system.

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: The following values are exemplary and based on typical results for substituted quinoline derivatives, as specific computational data for the target compound is not available in the cited literature.

| Orbital | Exemplary Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.15 | Electron-donating ability |

| ELUMO | -1.45 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.70 | Chemical reactivity and kinetic stability |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable in drug discovery for predicting how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties, by interacting with specific biological targets. arabjchem.orgbenthamdirect.com

Potential targets for a compound like this compound could include enzymes such as DNA gyrase in bacteria or protein kinases like the Epidermal Growth Factor Receptor (EGFR) in cancer cells. nih.gov A docking study would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Generating a 3D model of this compound.

Using docking software to place the ligand into the protein's active site in various orientations and conformations.

Scoring the poses based on binding energy or affinity, with more negative scores typically indicating a more favorable interaction.

The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target (e.g., EGFR) Note: This table is for illustrative purposes only. Actual docking scores and interactions would require a specific computational study.

| Parameter | Description | Exemplary Finding |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Hydrogen Bonds | Key electrostatic interactions with amino acid residues. | The 4-hydroxy group forms a hydrogen bond with a key amino acid in the active site. |

| Hydrophobic Interactions | Interactions with nonpolar residues. | The dimethyl-substituted quinoline core engages in hydrophobic interactions with several residues. |

| Halogen Bond | Interaction involving the bromine atom. | The 7-bromo substituent forms a potential halogen bond with a backbone carbonyl oxygen. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org The stability of a molecule and its ability to bind to a receptor are highly dependent on its preferred conformation.

Computational methods can be used to explore the potential energy surface of a molecule to identify its most stable conformers (those with the lowest energy). For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, rotation of the hydroxyl proton and slight puckering of the rings could be analyzed. Such studies confirm that the planar aromatic structure is the most stable conformation, which is crucial for its potential interactions with planar active sites in biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov A QSAR model attempts to predict the activity of new or untested compounds based on their structural features, known as molecular descriptors.

Developing a QSAR model for a class of compounds like substituted quinolines would require a dataset of molecules with varying structural modifications and their corresponding measured biological activities (e.g., IC₅₀ values). The process involves:

Generating a set of molecular descriptors for each compound in the series. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Using statistical methods, such as multiple linear regression, to build a mathematical equation that correlates the descriptors with the observed activity.

Validating the model to ensure its predictive power.

For this compound, a QSAR study would place it within a larger library of related quinolines to understand how its specific combination of bromo, dimethyl, and hydroxy substituents contributes to its predicted activity. For example, a QSAR model might reveal that the presence of a halogen at the 7-position and a hydroxyl group at the 4-position are critical for a particular biological effect. mdpi.comresearchgate.net Without a relevant dataset, a specific QSAR model cannot be constructed, but the methodology remains a key tool for the rational design of more potent quinoline-based therapeutic agents.

Mechanistic Aspects of Chemical Reactivity

Reaction Mechanisms of Bromine Substitution

The introduction of a bromine atom onto the 2,8-dimethyl-4-hydroxyquinoline scaffold is governed by the principles of electrophilic aromatic substitution, where the inherent electronic properties of the quinoline (B57606) ring and the directing effects of its substituents dictate the regioselectivity of the reaction.

Electrophilic aromatic substitution (SEAr) in quinoline preferentially occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. quimicaorganica.org The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards attack by electrophiles. reddit.com Consequently, electrophilic attack is directed to the more electron-rich benzene (B151609) ring, typically at positions 5 and 8, which lead to the most stable cationic intermediates (sigma complexes or arenium ions). quimicaorganica.org

The general mechanism for bromination involves the attack of the aromatic π-electron system on an electrophilic bromine species (e.g., Br₂ polarized by a Lewis acid or solvent). This initial step is rate-determining and results in the formation of a resonance-stabilized arenium ion. Aromaticity is subsequently restored through the rapid loss of a proton (H⁺) from the site of attack, yielding the brominated quinoline derivative. While the reaction can proceed with molecular bromine (Br₂), often in a solvent like chloroform (B151607) or acetic acid, the specific conditions can influence the reaction rate and selectivity. acgpubs.org

Substituents already present on the quinoline ring play a critical role in controlling the position of further electrophilic attack. wikipedia.org In the case of 2,8-dimethyl-4-hydroxyquinoline, the hydroxyl (-OH) and methyl (-CH₃) groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

Hydroxyl Group (-OH) at C-4: As a powerful activating group, the -OH substituent donates electron density to the aromatic system via resonance. It strongly directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-7).

Methyl Group (-CH₃) at C-8: This group is a moderately activating substituent that directs electrophiles to its ortho position (C-7) and para position (C-5).

Methyl Group (-CH₃) at C-2: This group primarily activates the C-3 position.

The presence of bromine at the C-7 position in 7-Bromo-2,8-dimethyl-4-hydroxyquinoline is a logical outcome of these combined directing effects. The C-7 position is simultaneously the para position relative to the strongly activating C-4 hydroxyl group and the ortho position relative to the C-8 methyl group. This convergence of directing effects makes the C-7 position highly nucleophilic and thus a prime target for electrophilic bromination. Studies on the bromination of 8-hydroxyquinoline (B1678124) confirm that the C-5 and C-7 positions are highly susceptible to substitution, often leading to the formation of 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net

Electrochemical Behavior of Hydroxyquinolines

The electrochemical properties of hydroxyquinolines are of significant interest, with their oxidation and reduction processes being sensitive to the molecular structure and the surrounding chemical environment.

The oxidation and reduction of organic molecules involve the transfer of electrons. masterorganicchemistry.com For hydroxyquinoline scaffolds, these redox processes are often complex, multi-step reactions involving both electrons and protons.

Reduction: The reduction of quinoline and its derivatives typically involves the heterocyclic ring. For hydroxyquinones, which share structural similarities, electrochemical reduction can occur via a self-protonation mechanism, where the molecule itself serves as the proton source for the electron transfer process. researchgate.net These reactions are fundamental to understanding the electron transfer capabilities of these molecules in various systems.

The potential at which a molecule is oxidized or reduced is significantly affected by its substituents. The nature, number, and position of these groups can alter the electron density of the aromatic system, thereby modifying the redox potential.

Electron-donating groups (EDGs) generally decrease the redox potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs) increase the redox potential, making oxidation more difficult. nih.govresearchgate.net

For this compound, the effects can be summarized as follows:

-OH and -CH₃ Groups: As electron-donating groups, the hydroxyl and methyl substituents increase the electron density of the quinoline ring system. This is expected to lower the oxidation potential compared to the unsubstituted quinoline core. nih.gov

The interplay of these competing effects determines the final redox potential of the molecule.

| Substituent | Position | Electronic Effect | Predicted Effect on Oxidation Potential |

|---|---|---|---|

| -OH | 4 | Strongly Electron-Donating (Resonance) | Decrease (Easier to Oxidize) |

| -CH₃ | 2, 8 | Electron-Donating (Inductive, Hyperconjugation) | Decrease (Easier to Oxidize) |

| -Br | 7 | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | Increase (Harder to Oxidize) |

Protonation and deprotonation events are intimately linked with the electrochemical behavior of hydroxyquinolines. reddit.com The molecule possesses two key sites for proton interaction: the basic nitrogen atom of the pyridine ring and the acidic phenolic hydroxyl group.

Studies have shown that the electrochemical oxidation of hydroxyquinolines can be directly coupled with the protonation of the ring nitrogen. nih.gov This phenomenon can alter the apparent number of electrons transferred in voltammetric experiments and significantly complicates the reaction mechanism. Similarly, the reduction of related hydroxy-quinone structures has been shown to involve self-protonation steps, where the hydroxyl group of one molecule provides the proton needed for the reduction of another. researchgate.net The pH of the solution is therefore a critical parameter, as it dictates the protonation state of the molecule (neutral, protonated zwitterion, or deprotonated anion), each of which can exhibit distinct electrochemical properties. researchgate.net

Photochemical Reactivity Studies

The quinoline scaffold, particularly when substituted with halogens and hydroxyl groups, exhibits notable photochemical properties. These characteristics are central to its application in specialized fields like photoremovable protecting groups (PPGs), which utilize light to control the release of bioactive molecules. acs.orgnih.govacs.org

Halogenated hydroxyquinolines, such as 8-bromo-7-hydroxyquinoline (BHQ), serve as efficient photoremovable protecting groups. instras.com Their photolysis is effectively triggered by both one-photon excitation (1PE) and two-photon excitation (2PE), making them valuable tools for spatiotemporal control over the release of chemical species in biological systems. acs.orgnih.govacs.orginstras.com

The core mechanism of photolysis for compounds like BHQ is believed to proceed through a solvent-assisted photoheterolysis (SN1) reaction. instras.comresearchgate.net Upon photoexcitation, the molecule enters an excited singlet state. nih.gov While initial studies suggested a direct reaction from this singlet state, more recent evidence points towards the involvement of a triplet excited state in the productive pathway leading to the release of the protected group. nih.gov This process is particularly efficient in aqueous environments, which is a critical feature for their use in physiological studies. instras.com

Systematic structural modifications of the quinoline core have been undertaken to enhance their photochemical properties. For instance, substituting the bromine atom with a cyano group, as in (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ), can significantly alter the photochemical and photophysical characteristics. researchgate.net Furthermore, adding substituents at the C4 position has been shown to improve the two-photon uncaging action cross-section, a measure of the efficiency of 2PE-mediated release. nih.govacs.org Hammett correlation analysis suggests that electron-rich substituents at the C4 position favor photolysis efficiency. nih.govacs.org

The quantum yield of photolysis, a measure of the reaction's efficiency, is influenced by the specific halogen substituent. For example, the quantum efficiency for (8-chloro-7-hydroxyquinolin-2-yl)methyl acetate (B1210297) (CHQ-OAc) is lower than that of its bromo-analogue, BHQ-OAc. nih.gov This difference is attributed to a higher fluorescence quantum yield and more efficient excited-state proton transfer (ESPT) in the chloro derivative, which are non-productive pathways that compete with the desired photorelease. nih.gov In the case of BHQ-OAc, a competing dehalogenation reaction can also occur, leading to different photoproducts. nih.gov

Table 1: Comparison of Photochemical Properties of Halogenated Hydroxyquinoline PPGs

| Compound | Excitation Wavelength (1PE) | Excitation Wavelength (2PE) | Key Mechanistic Feature | Ref |

| 8-Bromo-7-hydroxyquinoline (BHQ) | 365 nm | 740 nm | Solvent-assisted photoheterolysis (SN1) | instras.com |

| 8-Chloro-7-hydroxyquinoline (CHQ) | ~369 nm | Not specified | Lower quantum yield than BHQ due to efficient ESPT | nih.gov |

| 8-Cyano-7-hydroxyquinoline (CyHQ) | Not specified | Not specified | Properties altered by cyano vs. halogen substituent | researchgate.net |

To unravel the intricate details of the photolysis mechanism, researchers employ time-resolved spectroscopic techniques. These methods allow for the direct observation of short-lived reaction intermediates that are formed within nanoseconds to microseconds after photoexcitation. Techniques such as nanosecond transient emission, transient absorption, and time-resolved resonance Raman spectroscopy have been instrumental in distinguishing between different proposed mechanistic pathways. nih.gov

For halogenated hydroxyquinolines like BHQ-OAc and CHQ-OAc, these studies have provided crucial insights. For instance, time-resolved experiments helped to establish that the triplet excited state is a likely intermediate on the path to product formation. nih.gov They also revealed differences in the behavior of these compounds in various solvent systems. While photolysis does not proceed in dry acetonitrile, it is efficient in water-rich solutions, highlighting the critical role of water in the reaction mechanism. nih.gov

Time-resolved infrared (TRIR) spectroscopy has also been used to probe the photolysis of BHQ-OAc. instras.com The data from these experiments, combined with Stern-Volmer quenching and ¹⁸O-labeling studies, further support the proposed solvent-assisted photoheterolysis (SN1) mechanism that occurs on a sub-microsecond timescale. instras.comresearchgate.net

Coordination Chemistry and Metal Chelation Properties

The 4-hydroxyquinoline (B1666331) moiety, and more broadly the 8-hydroxyquinoline scaffold, is well-known for its ability to form stable complexes with a wide variety of metal ions. scispace.comtandfonline.comrroij.com This chelating ability is a cornerstone of their application in various fields, from analytical chemistry to medicine. rroij.comproquest.com

The 4-hydroxyquinoline structure is isomeric to the more extensively studied 8-hydroxyquinoline. While 8-hydroxyquinoline is a potent bidentate chelator, forming a five-membered ring with metal ions through its hydroxyl oxygen and pyridine nitrogen, the chelating behavior of the 4-hydroxyquinoline core is different. scispace.comnih.gov The arrangement of the hydroxyl group and the nitrogen atom in 4-hydroxyquinolines does not favor the same type of bidentate chelation. However, they are known to participate in metal coordination, and their derivatives have been explored for their biological properties which are often linked to metal interactions. researchgate.net

The broader family of hydroxyquinolines can form complexes with numerous metal ions, including Fe(III), Cu(II), Zn(II), and Al(III). scispace.comrroij.comresearchgate.net The formation of these metal complexes often leads to significant changes in the physicochemical properties of the ligand, such as an increase in fluorescence emission. scispace.comrroij.com This phenomenon is attributed to increased rigidity in the molecule upon chelation. scispace.comrroij.com

The presence of substituents on the quinoline ring, such as halogens and alkyl groups, can significantly modulate the chelation strength and selectivity of the ligand. researchgate.net While the parent 8-hydroxyquinoline is a strong but relatively non-selective chelator, the introduction of substituents can fine-tune its binding preferences for different metal ions. researchgate.net

For instance, electron-donating substituents are predicted to cause a red-shift in the emission of the resulting metal complexes, whereas electron-withdrawing groups are expected to induce a blue-shift. scispace.com The position of these substituents is also critical. The electronic effects of groups at the C-5 or C-7 positions, for example, can influence the properties of the chelates. scispace.com

In the specific case of this compound, the bromine atom at the 7-position acts as an electron-withdrawing group via induction but can also participate in resonance. The methyl groups at the 2- and 8-positions are electron-donating. This combination of substituents will influence the electron density distribution within the aromatic system and, consequently, the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen. These factors, in turn, dictate the stability and selectivity of the metal complexes formed. The steric hindrance provided by the methyl group at the 8-position, adjacent to the nitrogen atom, could also play a significant role in the geometry and stability of the resulting metal chelates.

Table 2: Influence of Substituents on Hydroxyquinoline Chelation

| Substituent Type | Position | Predicted Effect on Chelation | Ref |

| Electron-donating | C-5 or C-7 | Red-shift of complex emission | scispace.com |

| Electron-withdrawing | C-5 or C-7 | Blue-shift of complex emission | scispace.com |

| Various | General | Can tune binding preferences and selectivity | researchgate.net |

Investigations into Biological Activities and Molecular Mechanisms in Vitro and Mechanistic Studies

Anticancer Research

Investigation of Mechanisms of Action (e.g., DNA interaction, protein modulation)

While direct studies on the specific mechanisms of action of 7-Bromo-2,8-dimethyl-4-hydroxyquinoline are not extensively documented in publicly available literature, research on structurally related quinoline (B57606) derivatives provides insights into potential molecular interactions. The planar structure of the quinoline ring is a key feature that allows these types of compounds to interact with biological macromolecules.

One of the significant mechanisms by which quinoline derivatives exert their biological effects is through interaction with DNA. nih.gov Many compounds with planar aromatic ring systems have the ability to intercalate between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to the inhibition of cell growth, a mechanism often exploited in the design of antitumor drugs. nih.govnih.gov Spectroscopic studies and gel electrophoresis are common methods used to investigate these interactions. For instance, studies on sulfonamide substituted 8-hydroxyquinoline (B1678124) derivatives and their metal complexes have demonstrated their ability to bind with Plasmid (pUC 19) DNA and Calf Thymus (CT) DNA, with evidence suggesting an intercalative binding mode. nih.gov

Beyond DNA interaction, protein modulation represents another critical mechanism of action for quinoline derivatives. The 8-hydroxyquinoline scaffold, for example, is a known metal-binding pharmacophore and has been utilized in the development of metalloenzyme inhibitors. nih.gov These compounds can chelate metal ions that are essential for the catalytic activity of various enzymes, thereby modulating their function. This property is foundational to their observed antimicrobial and anticancer activities. nih.gov Furthermore, some quinoline-based compounds have been investigated as inhibitors of key enzymes in disease pathways, such as HIV-1 integrase, through allosteric modulation. nih.gov

Antiviral Research

The quinoline scaffold has been a subject of interest in the development of antiviral agents, with research exploring its potential against a variety of viruses.

The emergence of drug-resistant strains of Human Immunodeficiency Virus type 1 (HIV-1) necessitates the discovery of novel antiviral agents. Hydroxyquinoline derivatives have been investigated as a promising class of compounds in this regard. One of the key viral enzymes targeted by these derivatives is HIV-1 integrase (IN). IN is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome.

A class of inhibitors known as allosteric HIV-1 integrase inhibitors (ALLINIs) binds to a site on the integrase enzyme that is distinct from the active site. This binding triggers an aberrant multimerization of the enzyme, which disrupts its normal function and blocks viral replication. nih.gov Research into multi-substituted quinoline-based ALLINIs has shed light on the structural features that influence their antiviral activity.

A study focusing on the impact of substitutions at the 6 or 8 position of the quinoline ring found that the presence of a bromine atom at either of these positions could enhance the antiviral properties of the compounds. nih.gov Specifically, the addition of a bromine at the 6-position (6-bromo) or the 8-position (8-bromo) conferred better antiviral activities. nih.gov Interestingly, the 8-bromo analog retained its effectiveness against an ALLINI-resistant IN A128T mutant virus, while the 6-bromo derivative showed a significant loss of potency. nih.gov This suggests that the position of the bromo substituent can be critical for activity against resistant viral strains.

The following table summarizes the antiviral properties of some bromo-substituted quinoline-based ALLINIs from the aforementioned study.

| Compound ID | Substitution | WT EC50 (nM) | A128T EC50 (nM) |

| Compound A | 6-bromo | 130 ± 10 | >5000 |

| Compound B | 8-bromo | 190 ± 20 | 230 ± 30 |

| Data sourced from a study on multi-substituted quinolines as HIV-1 integrase allosteric inhibitors. nih.gov |

The antiviral activity of quinoline derivatives is often predicated on their ability to interact with specific viral or host proteins that are essential for the viral life cycle. As discussed in the context of anti-HIV-1 research, HIV-1 integrase is a well-established target for this class of compounds. nih.gov The interaction of quinoline-based ALLINIs with the integrase dimer interface is a prime example of targeting a viral protein. nih.gov

Beyond direct interaction with viral enzymes, some quinoline derivatives may modulate host cell proteins to inhibit viral replication. For instance, certain quinoline-based compounds have been found to inhibit HIV transcription by targeting host transcription factors such as nuclear factor-kappaB (NF-κB) and specificity protein-1 (SP1). researchgate.net By interfering with the function of these host factors, which are co-opted by the virus to enhance its own gene expression, these compounds can effectively suppress viral replication.

Other Investigational Biological Activities

The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. This has prompted extensive research into the diverse pharmacological properties of quinoline derivatives.

The first antibacterial agent based on a 3-carboxyl-substituted 4-hydroxyquinoline (B1666331) was discovered serendipitously during the synthesis of the antimalarial drug chloroquine, which ultimately led to the development of fluoroquinolone antibiotics. nih.gov The 4-hydroxyquinoline moiety is a key structural feature in these compounds.

Furthermore, derivatives of 8-hydroxyquinoline have been shown to possess a broad spectrum of biological activities, including antifungal, anticancer, and antineurodegenerative effects. mdpi.com The ability of the 8-hydroxyquinoline core to chelate metal ions is thought to be a significant contributor to its diverse biological profile. nih.gov The versatility of the quinoline ring system allows for the synthesis of a large number of structurally diverse derivatives, which continues to be an active area of research for the discovery of new therapeutic agents. nih.gov

Future Perspectives and Research Directions

Design and Synthesis of Novel Derivatives of 7-Bromo-2,8-dimethyl-4-hydroxyquinoline

The therapeutic potential of a lead compound can be significantly enhanced through the strategic design and synthesis of novel derivatives. For this compound, several positions on the quinoline (B57606) ring are amenable to modification to explore structure-activity relationships (SAR).

Modification of the Bromo Group: The bromine atom at the C7 position is a key site for derivatization. It can be replaced with other functional groups using well-established cross-coupling reactions. For instance, Suzuki coupling could introduce various aryl or heteroaryl rings, while Buchwald-Hartwig amination could append a range of amine functionalities. These modifications would alter the compound's steric and electronic properties, potentially improving target binding and pharmacokinetic profiles.

Functionalization of Methyl Groups: The methyl groups at C2 and C8 could be functionalized. For example, oxidation could yield carboxylic acids, providing a handle for amide bond formation to introduce new substituents.

Derivatization of the Hydroxyl Group: The 4-hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. This can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor, which is often crucial for target interaction.

Classic synthetic routes for the 4-hydroxyquinoline (B1666331) core, such as the Conrad-Limpach or Gould-Jacobs reactions, could be adapted using appropriately substituted anilines to generate a library of diverse analogues for biological screening. acs.orgrsc.org

| Position | Synthetic Strategy | Potential New Functional Group | Rationale for Modification |

|---|---|---|---|

| C7 (Bromo) | Suzuki Coupling | Aryl/Heteroaryl Rings | Enhance π-π stacking interactions with target |

| C7 (Bromo) | Buchwald-Hartwig Amination | Primary/Secondary Amines | Introduce hydrogen bonding capabilities |

| C4 (Hydroxyl) | Williamson Ether Synthesis | Alkoxy Groups | Modulate lipophilicity and metabolic stability |

| C2/C8 (Methyl) | Oxidation followed by Amidation | Carboxamides | Introduce diverse side chains for SAR studies |

Advanced Mechanistic Studies using Biophysical Techniques

To understand how this compound and its derivatives exert their biological effects, it is essential to study their interactions with molecular targets. Advanced biophysical techniques can provide detailed insights into binding affinity, kinetics, and thermodynamics. nih.gov

Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time binding kinetics (association and dissociation rates) of the quinoline derivatives with an immobilized target protein. This provides valuable information on the affinity (KD) and the stability of the drug-target complex. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.gov This includes the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS), which helps in understanding the forces driving the binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the ligand are in close contact with the target protein, offering structural insights into the binding mode.

X-ray Crystallography: Co-crystallization of a quinoline derivative with its target protein can provide a high-resolution, three-dimensional structure of the complex. This atomic-level information is invaluable for understanding the precise interactions and for guiding further structure-based drug design.

| Technique | Information Obtained | Application in Quinoline Research |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Kinetics (ka, kd) | Screening derivatives for target binding and confirming hits |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS), Stoichiometry (n) | Characterizing the driving forces of the drug-target interaction |

| NMR Spectroscopy | Binding Epitope Mapping, Structural Changes | Identifying the ligand's binding site on the protein |

| X-ray Crystallography | High-Resolution 3D Structure of Complex | Guiding structure-based design and optimization of derivatives |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Quinoline Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process by accelerating the identification and optimization of new drug candidates. jddtonline.info These computational tools can be powerfully applied to the study of quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR): By building ML-based QSAR models, it is possible to correlate the structural features of a series of quinoline derivatives with their biological activities. jddtonline.info These models can then predict the activity of newly designed, unsynthesized compounds, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

Generative Models: Deep learning architectures, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on known active molecules to generate novel quinoline structures that are predicted to have high activity and desirable drug-like properties. nih.gov This approach can explore a vast chemical space more efficiently than traditional methods.

ADMET Prediction: AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinoline derivatives early in the design phase. jddtonline.info This allows for the early deselection of compounds likely to fail later in development due to poor pharmacokinetic profiles or toxicity.

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| QSAR Modeling | Develops predictive models linking chemical structure to biological activity. jddtonline.info | Prioritizes synthesis of high-potential derivatives and reduces unnecessary experiments. |

| Generative Chemistry | Designs novel molecules with desired properties from scratch using deep learning. nih.gov | Accelerates the discovery of novel and potent quinoline scaffolds. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles of virtual compounds. jddtonline.info | Improves the success rate of drug candidates by identifying potential liabilities early. |

Exploration of New Therapeutic Areas for Substituted 4-Hydroxyquinolines

The 4-hydroxyquinoline scaffold is associated with a wide spectrum of pharmacological activities. nih.govresearchgate.net Therefore, this compound and its future derivatives warrant investigation across multiple therapeutic areas.

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties by targeting various molecular pathways, including tyrosine kinases, topoisomerases, and tubulin polymerization. nih.gov The cytotoxic potential of these novel compounds could be evaluated against a panel of cancer cell lines, particularly those known to be susceptible to quinoline-based drugs. nih.gov

Antimalarial and Antiparasitic Activity: The quinoline ring is the core structure of several well-known antimalarial drugs, such as chloroquine. The emergence of drug resistance necessitates the development of new agents. The unique substitution pattern of this compound makes it a candidate for screening against Plasmodium falciparum and other parasites. chemrxiv.org

Antimicrobial and Antifungal Activity: Quinolone and hydroxyquinoline derivatives have a long history as antibacterial and antifungal agents. rsc.orgresearchgate.net New derivatives could be tested for their efficacy against clinically relevant, drug-resistant bacterial and fungal strains.

Neuroprotective Agents: Some 4-hydroxyquinoline derivatives, such as kynurenic acid, are known to have neuroprotective effects. nih.gov This opens the possibility of exploring the potential of this compound in models of neurodegenerative diseases.

Q & A

Basic Question: What are the established synthetic routes for 7-Bromo-2,8-dimethyl-4-hydroxyquinoline, and how can researchers optimize reaction conditions?

Methodological Answer:

Synthesis typically involves bromination and hydroxylation steps. A common approach is to start with a substituted quinoline precursor, such as 2,8-dimethyl-4-hydroxyquinoline, followed by regioselective bromination at the 7-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst use). For example, highlights a 52% yield for a brominated isoquinoline derivative using dichloromethane as a solvent and Grubbs catalyst, suggesting that solvent choice and catalytic systems significantly impact efficiency . Researchers should use thin-layer chromatography (TLC) to track intermediates and characterize products via HRMS and IR spectroscopy to confirm structural integrity .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of ¹H/¹³C NMR , IR , and high-resolution mass spectrometry (HRMS) is critical. NMR resolves substituent positions: provides a template for analyzing quinoline derivatives, where methyl groups (δ 2.1–2.5 ppm) and hydroxyl protons (broad singlet near δ 5.5 ppm) are diagnostic. IR confirms functional groups (e.g., C=O at ~1677 cm⁻¹, O–H at ~3278 cm⁻¹) . HRMS validates molecular formulas; for brominated compounds, isotopic peaks for Br⁷⁹ and Br⁸¹ (e.g., m/z 364.1275 and 366.0756) must align with calculated values .

Advanced Question: How can researchers design experiments to evaluate the bioactivity of this compound, particularly its antimicrobial potential?

Methodological Answer:

Bioactivity studies require structure-activity relationship (SAR) analysis. Begin by testing against Gram-positive/negative bacteria and fungi using agar diffusion or microdilution assays. demonstrates antimicrobial evaluation of a brominated isoquinoline, where methyl and carboxylate groups enhanced activity. Researchers should modify substituents (e.g., varying alkyl groups at positions 2 and 8) and compare IC₅₀ values. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines. Data should be analyzed using ANOVA to determine statistical significance .

Advanced Question: What strategies resolve contradictions in reported synthetic yields or reaction pathways for brominated quinolines?

Methodological Answer:

Contradictions often arise from divergent reaction conditions. For example, describes two synthesis routes for a similar compound: one-step hydrolysis vs. a two-step catalytic process. To resolve discrepancies, researchers should replicate both methods under controlled conditions, comparing yields and purity via HPLC. Kinetic studies (e.g., varying temperature or catalyst loading) can identify rate-limiting steps. Cross-referencing with computational models (DFT for transition-state analysis) may explain mechanistic differences .

Advanced Question: How do substituent positions (e.g., bromine at C7, methyl at C2/C8) influence the physicochemical properties of this compound?

Methodological Answer:

Substituent effects are probed via comparative studies. For instance, lists brominated hydroxyquinolines with varying substituents, showing that electron-withdrawing groups (e.g., Br at C7) increase acidity of the 4-hydroxy group. Researchers can measure pKa shifts via potentiometric titration and correlate with DFT-calculated partial charges. Solubility and logP values should be experimentally determined (shake-flask method) and compared to analogues lacking methyl or bromine groups .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Brominated quinolines require strict safety measures due to potential toxicity. Use fume hoods for synthesis, and wear nitrile gloves and goggles. outlines first-aid steps for skin/eye exposure, emphasizing immediate washing with water. Store the compound in airtight containers at –20°C to prevent degradation. Waste disposal must follow institutional guidelines for halogenated organics .

Advanced Question: How can researchers apply advanced microspectroscopic techniques to study surface interactions of this compound?

Methodological Answer:

Microspectroscopic imaging (e.g., AFM-IR or Raman mapping) can analyze adsorption on model surfaces (silica, polymers). highlights methodologies for indoor surface chemistry, adaptable to study quinoline interactions. Prepare thin films via spin-coating, expose to controlled humidity/temperature, and map functional group changes. Time-resolved XPS can track bromine dissociation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.